molecular formula C18H21ClN2O3 B11154418 methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate

Cat. No.: B11154418
M. Wt: 348.8 g/mol
InChI Key: SEMXOLJHHNSROF-UHFFFAOYSA-N
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Description

Methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a synthetic organic compound that features a complex structure combining an indole moiety, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Sonogashira reaction, where a chloro-substituted indole is reacted with an alkyne to form the desired indole product . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by esterification to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

Methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain pathways involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is unique due to its combination of an indole moiety with a piperidine ring and an ester group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21ClN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

methyl 2-[1-[2-(6-chloroindol-1-yl)acetyl]piperidin-4-yl]acetate

InChI

InChI=1S/C18H21ClN2O3/c1-24-18(23)10-13-4-7-20(8-5-13)17(22)12-21-9-6-14-2-3-15(19)11-16(14)21/h2-3,6,9,11,13H,4-5,7-8,10,12H2,1H3

InChI Key

SEMXOLJHHNSROF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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